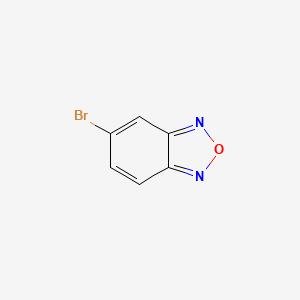

5-Bromo-2,1,3-benzoxadiazole

説明

Contextualization within Benzoxadiazole Chemistry and Related Heterocycles

Benzoxadiazoles are a class of bicyclic aromatic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net Their aromaticity lends them relative stability, while the heterocyclic nature provides reactive sites for functionalization. globalresearchonline.net Within this family, 2,1,3-benzoxadiazole, also known as benzofurazan, is a key structure. sci-hub.se

The 2,1,3-benzoxadiazole core is recognized for its electron-accepting properties, a trait conferred by the two imine groups within the five-membered heteroaromatic unit. sci-hub.seresearchgate.net This electron-deficient nature is a defining characteristic that influences the chemical behavior of its derivatives. When compared to its sulfur analogue, 2,1,3-benzothiadiazole (B189464), 2,1,3-benzoxadiazole is more electronegative due to the presence of the oxygen atom. slideshare.netresearchgate.net This heightened electronegativity can lead to more coplanar and quinoidal structures, which can enhance the stability of devices fabricated with these materials. researchgate.net

Other related heterocycles include benzotriazole (B28993) and benzothiazole (B30560). Benzotriazole is an exceptionally weak base that forms complexes with metals, while benzothiadiazole and its derivatives have found applications in organic electronics and biological studies. slideshare.net The broader family of benzoxazoles, in general, is widely exploited in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.gov

Significance of Bromination in the Benzoxadiazole Core for Synthetic Strategy and Functionalization

The introduction of a bromine atom at the 5-position of the 2,1,3-benzoxadiazole core is a critical strategic element in synthetic chemistry. This halogenation significantly influences the molecule's reactivity and opens up numerous pathways for further functionalization. The bromine atom acts as a versatile handle, allowing for the introduction of various substituents through cross-coupling reactions.

A primary application of the bromo-functionalization is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. In these reactions, the bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the straightforward synthesis of a wide array of derivatives with tailored electronic and photophysical properties. For instance, the Sonogashira coupling of brominated benzoxadiazoles with terminal alkynes is a key step in creating extended π-conjugated systems. sci-hub.seresearchgate.net

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alkoxides, and other nucleophiles. This versatility makes 5-Bromo-2,1,3-benzoxadiazole a key intermediate for creating a diverse library of compounds for various applications. The presence of bromine can also influence the photophysical properties of the resulting molecules, with brominated analogs sometimes exhibiting different fluorescence and singlet oxygen generation capabilities compared to their non-halogenated or differently halogenated counterparts. mdpi.com

Evolution of Research on this compound and its Derivatives in Specialized Fields

Initially, research into benzoxadiazoles and their derivatives was driven by their interesting chemical structures and reactivity. Over time, the focus has shifted towards harnessing their unique properties for specific applications in specialized fields, particularly in materials science and medicinal chemistry.

In materials science , derivatives of this compound are investigated for their use in organic electronics. The electron-accepting nature of the benzoxadiazole core makes these compounds suitable for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors. researchgate.netfrontiersin.org Researchers have synthesized and studied various polymers and small molecules incorporating the this compound unit to fine-tune the electronic and optical properties of these materials. For example, polymers incorporating this moiety have been explored for their potential in boosting the efficiency of organic solar cells. metu.edu.tr The ability to create donor-acceptor systems by coupling the brominated benzoxadiazole with electron-donating units is crucial for efficient charge separation and transport in photovoltaic devices.

In medicinal chemistry , the benzoxadiazole scaffold is recognized as a valuable pharmacophore. While research on the direct biological activity of this compound is limited, its derivatives have been explored for various therapeutic applications. The benzoxazole (B165842) core is a structural bioisostere of naturally occurring nucleotides, which may allow for favorable interactions with biological macromolecules. globalresearchonline.net The ability to functionalize the core via the bromine atom allows for the systematic modification of the molecule's structure to optimize its biological activity and pharmacokinetic properties. For instance, studies have shown that derivatives of related brominated heterocycles can exhibit significant cytotoxic activity against cancer cell lines. mdpi.com

The evolution of research in this area is marked by a move from fundamental synthesis and characterization to the rational design of molecules with specific functions. Advanced computational studies, such as Density Functional Theory (DFT), are now commonly used to predict the electronic and photophysical properties of new derivatives before their synthesis, accelerating the discovery of new functional materials. frontiersin.org

Table of Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrN₂O |

| Molecular Weight | 199.00 g/mol nih.govscbt.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 51376-06-8 nih.govscbt.com |

| Appearance | Solid |

| InChI Key | ZWDFFESFCIACQC-UHFFFAOYSA-N nih.gov |

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| 2,1,3-Benzoxadiazole |

| Benzofurazan |

| 2,1,3-Benzothiadiazole |

| Benzotriazole |

| Benzothiazole |

| 4-chloro-7-nitrobenzo-2,1,3-oxadiazole |

| Adenine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFFESFCIACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379966 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51376-06-8 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2,1,3 Benzoxadiazole and Its Functionalized Analogues

Regioselective Bromination Techniques for Benzoxadiazole Scaffolds

Direct bromination of the parent 2,1,3-benzoxadiazole scaffold typically presents challenges in achieving C-5 selectivity. Electrophilic aromatic substitution on the electron-deficient benzoxadiazole ring often requires harsh conditions and tends to favor substitution at the C-4 and C-7 positions. For instance, the reaction of 2,1,3-benzoxadiazole with bromine (Br₂) in the presence of a catalyst like iron powder leads to the formation of 4,7-dibromo-2,1,3-benzoxadiazole. lookchem.commolbase.com

To circumvent this regiochemical challenge, the most effective strategy for synthesizing the 5-bromo isomer is not through direct bromination of the final heterocycle, but rather by constructing the ring from a pre-brominated precursor. This approach ensures unambiguous placement of the bromine atom at the desired C-5 position. The primary route involves starting with 4-bromo-2-nitroaniline (B116644), which directs the cyclization to yield the 5-bromo substituted benzoxadiazole core. drugfuture.com

Analogous studies on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold have explored methods for direct C-5 functionalization, which could potentially be adapted for benzoxadiazole. One such method involves reacting BTD with N-Bromosuccinimide (NBS) in concentrated sulfuric acid, which achieves high regioselectivity for the 5-position. Another advanced technique is the Iridium-catalyzed C-H borylation at the C-5 position, followed by a subsequent bromination step to replace the boryl group. These methods, while established for the sulfur analogue, highlight potential future pathways for the direct C-5 bromination of the benzoxadiazole scaffold.

Precursor Synthesis and Cyclization Strategies Leading to the 5-Bromo-2,1,3-benzoxadiazole Core

The synthesis of the this compound core is most reliably achieved through a multi-step sequence starting from a commercially available, pre-functionalized aniline (B41778) derivative. This method guarantees the desired regiochemistry.

The premier synthetic pathway commences with o-nitroaniline, which is first brominated to introduce the halogen at the required position. drugfuture.com The subsequent steps involve the formation of the oxadiazole ring and its deoxygenation.

The key steps are:

Bromination of Precursor : o-Nitroaniline is treated with an electrophilic brominating agent, such as N-bromosuccinimide (NBS), in a solvent like acetic acid. This reaction yields 4-bromo-2-nitroaniline, the crucial precursor for the target molecule. molbase.comdrugfuture.com

Cyclization : The resulting 4-bromo-2-nitroaniline undergoes an intramolecular oxidative cyclization.

Reduction : The intermediate N-oxide is then reduced to afford the final aromatic benzoxadiazole ring.

This sequence is outlined in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | o-Nitroaniline | N-Bromosuccinimide (NBS), Acetic Acid (AcOH) | 4-Bromo-2-nitroaniline | drugfuture.com |

| 2 | 4-Bromo-2-nitroaniline | Sodium Hypochlorite (B82951) (NaOCl) | This compound-1-oxide | drugfuture.comchemicalbook.com |

| 3 | This compound-1-oxide | Triphenylphosphine (B44618) (PPh₃), Xylene, reflux | This compound | drugfuture.comscribd.com |

The formation of the benzoxadiazole ring from a 2-nitroaniline (B44862) derivative is a classic example of an oxidative cyclization. In this key transformation, the nitro group is the source of one of the heteroatoms in the resulting ring. When 4-bromo-2-nitroaniline is treated with an oxidizing agent like sodium hypochlorite (NaOCl), an intramolecular reaction occurs. drugfuture.com The nitrogen atom of the amino group attacks the electrophilic nitrogen of the nitro group, leading to the elimination of water and the formation of the N-oxide of the benzoxadiazole, specifically this compound-1-oxide. This N-oxide intermediate is a stable, isolable compound. The subsequent removal of the oxygen atom with a reducing agent like triphenylphosphine is necessary to yield the final, fully aromatic this compound. drugfuture.comscribd.com

Approaches Involving 2-Nitroaniline Derivatives

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of 2,1,3-Benzoxadiazole

The bromine atom at the C-5 position of this compound serves as an excellent handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the benzoxadiazole ring makes the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for various coupling reactions.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. The reaction typically involves the palladium-catalyzed coupling of the bromo-substituted benzoxadiazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.

While direct examples are often found in patent literature, the reactivity of this compound in related palladium-catalyzed transformations confirms its suitability as a substrate. googleapis.com For instance, the successful borylation of this compound to its corresponding boronic ester using bis(pinacolato)diboron (B136004) under palladium catalysis demonstrates the key oxidative addition step required for Suzuki coupling. google.com The general conditions for such a transformation are summarized below.

| Component | Example Reagents | Purpose |

| Aryl Halide | This compound | The electrophilic partner in the coupling. |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester (Ar-B(OR)₂) | The nucleophilic partner, provides the aryl group. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and facilitates the transmetalation step. |

| Solvent | Dioxane, Toluene, DMF, DME/Water | Provides the medium for the reaction. |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. This reaction is instrumental in synthesizing conjugated systems for applications in organic electronics and fluorescent probes. cuni.czrsc.org The reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which can also serve as the solvent. google.com

The C-5 position of this compound is reactive towards Sonogashira coupling, allowing for the direct attachment of alkynyl groups. google.com This functionalization extends the π-conjugation of the benzoxadiazole core, significantly impacting its electronic and photophysical properties.

The general conditions for the Sonogashira coupling are outlined in the following table.

| Component | Example Reagents | Purpose |

| Aryl Halide | This compound | The sp²-carbon electrophile. |

| Alkyne | Terminal alkyne (R-C≡CH) | The sp-carbon nucleophile. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of a copper acetylide intermediate. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a proton scavenger and often as the solvent. |

| Solvent | THF, DMF (if base is not the solvent) | The reaction medium. |

C-S Cross-Coupling Reactions with Thiol-Containing Compounds

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation that introduces the thioether moiety, a key functional group in many pharmacologically and materially significant molecules. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forging C-S bonds on aromatic scaffolds, including halogenated benzoxadiazoles. While palladium and copper catalysts are traditionally employed, recent advancements have highlighted the utility of more sustainable and cost-effective metals like nickel.

A notable development is the light-assisted, nickel-catalyzed C-S cross-coupling of 5-chlorobenzofurazan (B93684) with various thiols. researchgate.netx-mol.com This method operates under mild conditions, utilizing blue LED irradiation and avoiding the need for an external photocatalyst. researchgate.netx-mol.com The reaction proceeds efficiently with a newly developed nickel(II) amino acid catalyst, affording a wide range of thioether-substituted benzofurazans in excellent yields. researchgate.netx-mol.com The mechanism is proposed to involve the excited state of the nickel catalyst, which facilitates the challenging steps of oxidative addition and reductive elimination. researchgate.netx-mol.com This light-assisted protocol is effective for various functional groups on the thiol partner and represents a significant step forward in C-S bond formation using sp2-hybridized halides. researchgate.net

The table below summarizes the optimized conditions for this innovative nickel-catalyzed C-S coupling reaction.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 5-chlorobenzofurazan | researchgate.net |

| Nucleophile | Thiophenol (and various derivatives) | researchgate.net |

| Catalyst | 10 mol% Ni(tris) complex | researchgate.net |

| Base | K₂CO₃ (2 equivalents) | researchgate.net |

| Solvent | Acetonitrile (MeCN) | researchgate.net |

| Energy Source | Blue LEDs | researchgate.netx-mol.com |

| Temperature | 50°C | researchgate.net |

| Reaction Time | 6 hours | researchgate.net |

| Yield | >99% (for thiophenol) | researchgate.net |

While this specific example uses 5-chlorobenzofurazan, the principles are highly relevant for this compound, as C-Br bonds are generally more reactive than C-Cl bonds in such cross-coupling reactions. Related methodologies using palladium and copper catalysts have also been extensively developed for the C-S coupling of the analogous 5-bromo-2,1,3-benzothiadiazole, often employing ligands like XantPhos or operating under microwave conditions, which could be adapted for the benzoxadiazole scaffold. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Benzoxadiazoles

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the functionalization of electron-deficient aromatic rings. The 2,1,3-benzoxadiazole moiety is inherently electron-withdrawing, which activates attached halogen atoms toward displacement by nucleophiles. e-bookshelf.de This makes SNAr a highly effective method for introducing a variety of functional groups onto the benzoxadiazole core without the need for a metal catalyst.

The reaction proceeds via a two-step addition-elimination mechanism. acsgcipr.org A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org In the subsequent step, the leaving group (halide ion) is expelled, restoring aromaticity and yielding the substituted product. The presence of additional electron-withdrawing groups, such as a nitro group at the C4 or C7 position, further enhances the electrophilicity of the aromatic ring and dramatically increases the rate of SNAr reactions. e-bookshelf.de

A wide range of nucleophiles can be employed in SNAr reactions with halogenated benzoxadiazoles:

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For example, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) readily reacts with hydroxide (B78521) or alkoxide ions. e-bookshelf.de

N-Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of amino-substituted benzoxadiazoles. These reactions are often facile due to the strong nucleophilicity of amines. e-bookshelf.desemanticscholar.org

S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with halo-benzoxadiazoles to produce aryl thioethers. e-bookshelf.de

The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I, which is characteristic of the SNAr mechanism where the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. acsgcipr.org

| Halogenated Benzoxadiazole | Nucleophile | Typical Product | Reference |

|---|---|---|---|

| This compound | Amine (R₂NH) | 5-(Dialkylamino)-2,1,3-benzoxadiazole | evitachem.com |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Alkoxide (RO⁻) | 4-Alkoxy-7-nitro-2,1,3-benzoxadiazole | e-bookshelf.de |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Thiolate (RS⁻) | 4-(Alkyl/Arylthio)-7-nitro-2,1,3-benzoxadiazole | e-bookshelf.de |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.

Key green strategies include:

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com Microwave-assisted synthesis has been successfully used to prepare oxadiazole and benzoxazole (B165842) derivatives, often leading to higher yields and cleaner reaction profiles. nih.govmdpi.comnih.gov

Sustainable Catalysis: The shift from precious metal catalysts like palladium to more earth-abundant and less toxic metals such as nickel or copper is a major goal in green chemistry. The light-assisted, nickel-catalyzed C-S coupling described previously is a prime example of this trend. researchgate.netx-mol.com Furthermore, developing heterogeneous or recyclable catalysts can simplify product purification and reduce catalyst waste.

Photocatalysis: Utilizing visible light as an energy source is an inherently green approach. nih.gov Light-promoted reactions, such as the catalyst-free C-S coupling between thiols and aryl halides or the nickel-catalyzed reaction with 5-chlorobenzofurazan, can often be performed at ambient temperature, reducing the energy demands of the process. researchgate.netnih.gov These methods avoid the need for high temperatures and can offer unique reactivity pathways. researchgate.netnih.gov

Safer Solvents: Traditional SNAr and cross-coupling reactions often employ dipolar aprotic solvents like DMF, DMAc, or NMP, which are now recognized as having significant toxicity. acsgcipr.org A key green objective is to replace these with safer alternatives. Research into reactions in more benign solvents, such as water, ethanol, or deep eutectic solvents (DES), is an active area of investigation for the synthesis of heterocyclic compounds. mdpi.comnih.gov

By integrating these principles—employing energy-efficient technologies, designing sustainable catalyst systems, and choosing safer solvents—the synthesis of this compound and its value-added derivatives can be made more environmentally and economically sustainable.

Spectroscopic and Advanced Structural Elucidation of 5 Bromo 2,1,3 Benzoxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For complex structures, 2D NMR techniques such as COSY and HSQC can be employed to resolve overlapping signals and establish connectivity.

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. In benzoxadiazole derivatives, aromatic proton signals are typically observed in the range of δ 6.10–8.01 ppm.

For instance, the ¹H NMR spectrum of the related compound 4,7-dibromo-2,1,3-benzoxadiazole, recorded in deuterated chloroform (B151607) (CDCl₃), shows a singlet at δ 7.51 ppm for its two equivalent aromatic protons. nih.gov The simplicity of this spectrum is due to the symmetrical nature of the molecule. For the asymmetrically substituted 5-Bromo-2,1,3-benzoxadiazole, a more complex splitting pattern would be expected due to spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for a Brominated Benzoxadiazole Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Protons |

|---|

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In derivatives of 2,1,3-benzoxadiazole, the chemical shifts of the carbon atoms in the imine group (C=N) are typically found in the range of 157-160 ppm. researchgate.net The carbon atoms directly bonded to the bromine and within the heterocyclic ring exhibit distinct chemical shifts that confirm the core structure. For example, in complex derivatives containing a 2,1,3-benzoxadiazole core, a wide range of carbon signals are observed, confirming the presence of the heterocyclic system and its substituents. researchgate.netfrontiersin.org

Table 2: Representative ¹³C NMR Data for a Benzoxadiazole Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govchemicalbook.comoxadiazole nih.gov | CDCl₃ | 149.4 | C-4, C-7 (Benzoxadiazole) |

¹H NMR Chemical Shift Analysis and Coupling Constants

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. The exact mass of this compound (C₆H₃BrN₂O) is calculated to be 197.94288 Da. nih.gov Experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI), is used to confirm this value, providing definitive evidence for the compound's elemental composition. frontiersin.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrN₂O | nih.govsigmaaldrich.com |

| Molecular Weight | 199.00 g/mol | nih.govscbt.com |

| Exact Mass | 197.94288 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of a 2,1,3-benzoxadiazole derivative will show characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-N, N-O, and C-Br bonds within the structure. For example, in 4,7-dibromo-2,1,3-benzoxadiazole, characteristic peaks are observed at 1606, 1517, and 1493 cm⁻¹, which are typical for the benzoxadiazole ring system. nih.gov Similar characteristic bands are expected for the 5-bromo isomer, confirming the integrity of the core heterocyclic structure. frontiersin.org

Table 4: Key IR Absorption Bands for a Brominated Benzoxadiazole Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 4,7-Dibromo-2,1,3-benzoxadiazole nih.gov | 1606, 1517, 1493 | Benzoxadiazole ring vibrations |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Bromo-2,1,3-benzothiadiazole |

| 4,7-Dibromo-2,1,3-benzoxadiazole |

| 5-(Bromomethyl)-2,1,3-benzothiadiazole |

| 5-Bromobenzo[c] nih.govchemicalbook.comoxadiazole 1-oxide |

| 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govchemicalbook.comoxadiazole |

| 7-benzyloxy-4-chloro-6-methoxyquinazoline |

| 2,1,3-benzoxadiazole |

| benzofurazan |

| 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |

| 3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid |

| 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate |

| 4-methoxybenzylidene-4'-butylaniline |

| 1,3,4-thiadiazole |

| benzothiazole (B30560) |

| 3-hydroxy-4-{[(4-chlorophenyl)imino]methyl}phenyl octadecanoate |

| 1-BROMO-2,3,5-TRICHLOROBENZENE |

| 5-Bromo-2-methyl-1,3-benzoxazole |

Advanced Spectroscopic Techniques for Elucidating Excited States and Photophysical Pathways

The unique photophysical properties of this compound and its derivatives, such as their fluorescence, make them valuable in various scientific fields. Understanding the behavior of these molecules after absorbing light—their excited-state dynamics and the pathways they take to release that energy—is crucial for designing new materials and probes. Advanced spectroscopic techniques, often paired with computational chemistry, provide the necessary tools to unravel these complex processes.

A combination of steady-state and time-resolved spectroscopic methods is employed to build a comprehensive picture of the photophysical behavior of benzoxadiazole derivatives. nih.gov Techniques such as UV-vis absorption and fluorescence spectroscopy reveal fundamental properties like absorption and emission wavelengths, while more advanced methods probe the lifetimes and decay pathways of transient excited states. nih.govfrontiersin.org

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the lifetime of the singlet excited state (τ_S_), which is the duration a molecule spends in its fluorescent state before returning to the ground state. For a series of D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole core, singlet excited-state lifetimes were investigated in chloroform using excitation at 401 nm. frontiersin.org The studies revealed that these compounds can exhibit both longer and shorter lifetimes, a phenomenon attributed to the emission from monomeric and aggregated molecules in solution, respectively. nih.govresearchgate.net

In one study, derivatives with different alkyl chains (compounds 9a-d) showed similar average singlet excited-state lifetimes in chloroform, indicating that the core photophysics are not dramatically altered by the length of these particular substituents. frontiersin.org However, solvent polarity can play a significant role. For one derivative (compound 9a), studies in various solvents showed that both the fluorescence quantum yield and the excited-state lifetimes are dependent on the solvent's polarity. researchgate.net For instance, in different solvents, compound 9a exhibited two distinct excited-state lifetimes. researchgate.net

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is instrumental in detecting short-lived, non-emissive species, such as triplet states or radical ions, that are formed after photoexcitation. This technique uses a "pump" laser pulse to excite the molecule and a "probe" pulse to measure the absorption of these transient species over time, from femtoseconds to nanoseconds or longer. researchgate.netnih.gov

While direct TA studies on this compound were not found in the reviewed literature, the technique is critical for understanding related systems. For example, in the analogous 2,1,3-benzothiadiazole (B189464) system, the presence of a bromine atom has been shown to facilitate efficient intersystem crossing from the singlet excited state to a triplet excited state. mdpi.com This "heavy atom effect" results in phosphorescence with an exceptionally long lifetime of 9 microseconds, a rare occurrence for purely organic compounds. mdpi.com Given this precedent, it is highly probable that the bromine atom in this compound derivatives also promotes the formation of triplet states, a hypothesis that could be confirmed using transient absorption spectroscopy.

Computational Studies

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable for interpreting experimental spectroscopic data. mdpi.com These computational methods can model the electronic structure of molecules in both their ground and excited states. nih.govresearchgate.net

For 2,1,3-benzoxadiazole derivatives, TD-DFT calculations have been used to:

Simulate Absorption and Emission Spectra : Simulated spectra show good agreement with experimental results, helping to assign the nature of the electronic transitions. nih.govresearchgate.net For many derivatives, the lowest energy absorption is attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character. nih.govfrontiersin.org

Characterize Excited States : Calculations confirm that upon excitation, there is a transfer of electron density from a donor part of the molecule to the electron-accepting benzoxadiazole core, leading to an ICT state. nih.gov This charge redistribution is responsible for the large observed Stokes shifts (the difference in energy between the absorption and emission maxima). nih.govfrontiersin.org

Predict Photophysical Pathways : By calculating the energies of singlet and triplet states, TD-DFT can help predict the likelihood of processes like intersystem crossing. In a study of 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, TD-DFT calculations supported the experimental finding of a triplet excited state, showing mixing between singlet and triplet states promoted by the bromine atom. mdpi.com

The synergy between advanced spectroscopic experiments and high-level computational studies provides deep insights into the excited-state dynamics of this compound derivatives, guiding the development of new functional organic materials. nih.gov

Interactive Data Tables

Table 1: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives in Chloroform Data sourced from a study on D-π-A-π-D fluorophores featuring a 2,1,3-benzoxadiazole core. frontiersin.org

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

| 9a | 419 | 494 | 3738 |

| 9b | 419 | 495 | 3786 |

| 9c | 419 | 498 | 3738 |

| 9d | 419 | 498 | 3738 |

Table 2: Solvent Effects on the Photophysical Properties of Compound 9a This table illustrates the change in absorption and emission maxima in solvents of varying polarity. nih.gov

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) |

| Heptane | 413 | 502 |

| Toluene | 418 | 525 |

| Chloroform | 419 | 537 |

| Tetrahydrofuran (THF) | 416 | 545 |

| Acetone | 415 | 567 |

| N,N-dimethylformamide (DMF) | 419 | 572 |

| Acetonitrile | 415 | 573 |

Theoretical and Computational Chemistry Studies on 5 Bromo 2,1,3 Benzoxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to model the electronic structure of benzoxadiazole derivatives. nih.govfrontiersin.org DFT calculations allow for the determination of the spatial distribution and energy levels of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior and its optical and electronic properties. nih.gov For benzoxadiazole systems, these calculations are crucial for predicting how structural modifications, such as the introduction of a bromine atom, influence the electronic characteristics of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

In the context of 5-Bromo-2,1,3-benzoxadiazole and related structures, the HOMO-LUMO gap is instrumental in predicting their utility in organic electronics. The benzoxadiazole core is an electron-accepting unit, and its electronic properties can be tuned through structural design. frontiersin.org Electrochemical studies on derivatives have shown that these compounds can have closely spaced HOMO and LUMO energy levels, which is a desirable trait for good electron transporting properties in materials for organic solar cells or OLEDs. researchgate.netnycu.edu.tw DFT calculations are frequently employed to predict these energy gaps to tailor the properties of derivatives for specific applications. For instance, a smaller gap is often correlated with a red-shift in the molecule's absorption spectrum.

The following table presents computationally derived HOMO-LUMO data for compounds structurally related to this compound, illustrating the impact of heteroatom and substituent changes on the electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| 5-Bromo-2,1,3-benzothiadiazole | -5.5 | -3.0 | 2.5 |

| 1,2,3-Benzothiadiazole | -5.7 | -3.2 | 2.5 |

| 4,7-Dibromo-1,2,3-benzothiadiazole | -5.6 | -3.1 | 2.5 |

Data sourced from a computational study on benzothiadiazole derivatives. The replacement of sulfur with the more electronegative oxygen in this compound is expected to influence these values.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. irjweb.com The MEP surface displays regions of varying electron density, with red indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential), which are prone to nucleophilic attack.

For heterocyclic compounds like this compound, an MEP analysis can identify the most likely sites for intermolecular interactions. scirp.org The electron-withdrawing nature of the benzoxadiazole ring system, combined with the electronegative bromine atom, creates a complex potential surface. Theoretical analysis of related bromo-dimethoxybenzaldehyde compounds has utilized MEP maps to predict their physicochemical properties and interaction sites. scielo.br Such analysis is crucial for understanding how the molecule interacts with biological targets or other molecules in a material's crystal lattice. scirp.org

HOMO-LUMO Energy Gaps and Their Significance

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states. nih.gov These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

For benzoxadiazole derivatives, computational methods can model various reactions, such as the nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the heterocyclic ring. For example, a detailed computational study on the reaction of a related thiaselenole with a thiol nucleophile successfully mapped out multiple reaction channels and the formation of various intermediates, with the findings showing good agreement with experimental data. nih.gov This type of analysis can predict the most favorable reaction pathway and explain the observed product distribution by calculating the thermodynamic characteristics of each step. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule or a system of molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.comrsc.org For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as a solvent, a polymer matrix, or the active site of a protein. mdpi.com

In drug design, MD simulations can explore the stability of a ligand's binding mode within a biological target. mdpi.comrsc.org For instance, simulations have been used to confirm the stable binding of benzimidazole (B57391) and pyrimidine (B1678525) derivatives in the active sites of enzymes over nanosecond timescales. mdpi.comrsc.org

Complementary to MD, Hirshfeld surface analysis is a static computational method used to investigate and visualize intermolecular interactions in crystal structures. scirp.orgscirp.org Studies on a 2,1,3-benzoxadiazole derivative have used this technique to identify and quantify various non-covalent contacts, such as H···O and H···N interactions, which are crucial for stabilizing the crystal packing. scirp.orgscirp.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm a molecule's structure or to interpret complex spectral features.

For fluorophores based on the 2,1,3-benzoxadiazole scaffold, DFT calculations have been used to model their electronic ground and excited states. nih.govfrontiersin.org The simulated emission spectra from these calculations have shown excellent consistency with experimental fluorescence data, correctly predicting emission wavelengths and explaining the influence of different solvents. nih.govfrontiersin.org Computational models can also predict how changes to the molecular structure, such as replacing the oxygen in the benzoxadiazole ring with sulfur, can lead to shifts in the UV-Vis absorption spectra.

In Silico Screening and Design of Novel this compound Derivatives

In silico (computational) techniques play a vital role in modern drug discovery and materials science by enabling the rapid screening of large virtual libraries of compounds and the rational design of new molecules with desired properties. rsc.orgnih.gov Starting with a core scaffold like this compound, these methods can be used to design novel derivatives with enhanced activity for a specific purpose.

The process often involves several stages:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are built to correlate structural or chemical properties of known active compounds with their biological activity, allowing for the prediction of activity for new, untested derivatives. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen databases for new potential ligands. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor active site. nih.govnih.gov It is widely used to rationalize the binding interactions of derivatives and to prioritize compounds for synthesis and experimental testing. rsc.orgnih.gov

This multi-faceted in silico approach accelerates the discovery process, reduces costs, and focuses laboratory efforts on the most promising candidates. rsc.orgnih.gov

Advanced Applications of 5 Bromo 2,1,3 Benzoxadiazole and Its Derivatives in Materials Science

Integration into Organic Electronic Materials

Conjugated organic compounds incorporating benzochalcogenodiazoles have garnered significant attention due to their adaptability, cost-effectiveness, and potential for enhancing electronic device performance. frontiersin.org The 2,1,3-benzoxadiazole unit is a key component in designing donor-acceptor (D-A) type molecules, where its electron-deficient character is crucial for tuning the material's electronic properties and facilitating charge separation and transport. researchgate.net

Derivatives of 2,1,3-benzoxadiazole have been identified as promising materials for air-stable field-effect transistors. researchgate.net The performance of these materials is often evaluated by their charge carrier mobility. For instance, a conjugated polymer, P(BDT-TT-BO), which incorporates a benzoxadiazole moiety, demonstrated a significant increase in charge carrier mobility after thermal annealing. When annealed at 200 °C, OFETs based on this polymer achieved a mobility of 0.023 cm² V⁻¹ s⁻¹, a more than twelve-fold increase compared to unannealed devices, with a high on/off current ratio of 2.7 x 10⁵. researchgate.net This highlights the potential of benzoxadiazole-based polymers in creating efficient charge-transporting layers for organic electronics. researchgate.netresearchgate.net

The unique photoluminescent properties of 2,1,3-benzoxadiazole derivatives make them excellent candidates for the emissive layer in OLEDs. researchgate.net In a host-dopant system, excitons formed on a host material transfer their energy to a dopant, which then emits light of a specific color. ossila.com

New fluorescent dyes with a Donor-Acceptor-Donor (D-A-D) structure, using 2,1,3-benzoxadiazole as the electron-accepting core, have been synthesized for OLED applications. researchgate.net These materials can act as the active emission layer. Research has shown that replacing heavier heteroatoms with the oxygen in the benzoxadiazole core allows for fine-tuning of the emission wavelength without a significant loss in luminescence quantum yield. researchgate.net One such derivative based on 2,1,3-benzoxadiazole achieved a maximum quantum yield of 62.6% in a cyclohexane (B81311) solution. researchgate.net When integrated into a device with the structure glass/ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al, these dyes produced a clear red electroluminescence with a maximum current efficiency of 0.85 Cd/A. researchgate.net

| OLED Performance Metric | Value | Compound Type |

| Maximum Quantum Yield (in solution) | 62.6% | D-A-D dye with 2,1,3-benzoxadiazole core |

| Maximum Current Efficiency (in device) | 0.85 Cd/A | D-A-D dye with 2,1,3-benzoxadiazole core |

| Electroluminescence Color | Red | D-A-D dye with 2,1,3-benzoxadiazole core |

In organic photovoltaics, the efficiency of charge separation and transport is paramount, and this is often achieved by blending electron-donating and electron-accepting materials. Due to its electron-withdrawing nature, the 2,1,3-benzoxadiazole moiety is frequently used as an acceptor unit in conjugated polymers and small molecules designed for OPV applications. nih.gov

Studies have directly compared the performance of OPV devices using polymers based on 2,1,3-benzoxadiazole (BO) versus its sulfur analogue, 2,1,3-benzothiadiazole (B189464) (BT). In bulk heterojunction (BHJ) devices with PC₆₁BM as the acceptor, replacing the sulfur atom with oxygen resulted in a tenfold increase in power conversion efficiency (PCE). researchgate.net This significant improvement is partly attributed to a more favorable morphology in the donor-fullerene blend. researchgate.net

A series of six conjugated polymers (P1-P6) based on 2,1,3-benzoxadiazole derivatives were synthesized and tested in OPV devices with a conventional structure of ITO/PEDOT:PSS/polymer:PC₇₁BM/LiF/Al. metu.edu.tr The devices exhibited impressive performance, with the best-performing polymer, P1, achieving a PCE of 10.33%. metu.edu.tr

| Polymer ID | Optical Band Gap (eV) | Electronic Band Gap (eV) | Power Conversion Efficiency (PCE) |

| P1 | 1.81 | 1.83 | 10.33% |

| P2 | 1.76 | 1.86 | 6.43% |

| P3 | 1.74 | 2.03 | Optimization in progress |

| P4 | 1.74 | 2.07 | Optimization in progress |

| P5 | 1.72 | 1.76 | 1.63% |

| P6 | 1.71 | 2.10 | Optimization in progress |

These findings underscore the critical role of the 2,1,3-benzoxadiazole unit in developing high-efficiency donor materials for the active layer of organic solar cells. metu.edu.tr

Application in Organic Light-Emitting Diodes (OLEDs) as Emitting or Host Materials

Design and Synthesis of Fluorescent Probes and Chemosensors

The strong fluorescence and environmentally sensitive emission of 2,1,3-benzoxadiazole derivatives make them ideal fluorophores for creating chemosensors. frontiersin.orgnih.gov Small-molecule fluorescent chemosensors are powerful tools for detecting specific analytes with high sensitivity. rsc.org The 7-nitro-2,1,3-benzoxadiazole (NBD) group, a derivative, is widely used in sensor design due to its stability, large Stokes shift, and high extinction coefficient. rsc.orgresearchgate.net

Fluorophores containing a 2,1,3-benzoxadiazole unit often exhibit strong solvent-dependent fluorescence emission. frontiersin.orgnih.gov This solvatochromism arises from changes in the electronic distribution within the molecule in response to the polarity of the surrounding solvent, often involving an intramolecular charge transfer (ICT) state. frontiersin.orgnih.gov

One study on D-π-A-π-D fluorophores with a central 2,1,3-benzoxadiazole acceptor unit revealed strong emission in the bluish-green region. frontiersin.orgnih.gov These compounds displayed a significant Stokes' shift, which is the difference between the maxima of the absorption and emission spectra. A large Stokes' shift is advantageous as it minimizes self-absorption and improves detection sensitivity. frontiersin.orgnih.gov

| Photophysical Property | Value | Compound Type |

| Absorption Maximum (λabs) | ~419 nm | D-π-A-π-D with 2,1,3-benzoxadiazole core |

| Fluorescence Quantum Yield (ΦFL) | ~0.5 | D-π-A-π-D with 2,1,3-benzoxadiazole core |

| Stokes' Shift | ~3,779 cm⁻¹ | D-A-D dye with 2,1,3-benzoxadiazole core |

The fluorescence quantum yield of such dyes can be highly sensitive to the solvent environment. For some dimeric dyes, the quantum yield can decrease by one or two orders of magnitude when moving from nonpolar to polar electron-donating solvents, a phenomenon that can be exploited for sensing applications. nih.gov

The 2,1,3-benzoxadiazole scaffold is a cornerstone in the development of fluorescent probes for detecting biologically and environmentally important species. evitachem.comsmolecule.com NBD-based chemosensors have been successfully designed for the detection of various ions and small molecules.

For example, a probe synthesized from 4-ethylenediamino-7-nitro-1,2,3-benzoxadiazole was developed for detecting Fe³⁺ ions. The probe's fluorescence was significantly enhanced upon binding with Fe³⁺. tandfonline.com Another NBD-based sensor, BOP, was created to detect sulfide (B99878) ions (S²⁻) through both fluorescent quenching and a visible colorimetric change, with a detection limit of 10.9 µM. researchgate.net This sensor was successfully applied to monitor S²⁻ in water samples and even in zebrafish. researchgate.net Furthermore, an NBD derivative has been developed for the detection of Hg²⁺ in neutral aqueous solutions with a low detection limit of 19.2 nM, and was used for fluorescence imaging in the live tissues of A. thaliana. rsc.org

Solvent-Dependent Fluorescence Emission and Stokes' Shifts

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The rational design of molecules that can spontaneously organize into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. 5-Bromo-2,1,3-benzoxadiazole and its derivatives are intriguing candidates for building such supramolecular architectures due to two primary features: the potential for halogen bonding and the inherent capacity for π-π stacking.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In derivatives of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases such as nitrogen or oxygen atoms on adjacent molecules. This directional interaction can guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. Research on analogous brominated heterocyclic compounds has demonstrated that Br···N or Br···O interactions are significant forces in controlling crystal packing and forming supramolecular polymers. nih.gov For instance, studies on brominated naphtho[1,2-c:5,6-c]bis Current time information in Bangalore, IN.acs.orgresearchgate.netthiadiazoles show that intermolecular contacts dictate the molecular arrangement, leading to highly ordered structures. researchgate.net

Furthermore, the planar, aromatic structure of the 2,1,3-benzoxadiazole core facilitates π-π stacking interactions. These interactions, driven by the overlap of π-orbitals between adjacent aromatic rings, are fundamental to the self-assembly of many organic materials. In the case of benzoxadiazole derivatives, these stacking interactions, often in an offset parallel arrangement, contribute significantly to the stability of the resulting supramolecular structures. researchgate.netresearchgate.net The interplay between the specific, directional halogen bonds and the less-directional, but significant, π-π stacking allows for fine control over the self-assembly process, enabling the construction of complex and functional supramolecular materials. While direct studies on the self-assembly of this compound itself are not extensively detailed, the principles derived from closely related systems strongly support its potential in this field.

Contribution to the Development of Functional Polymers and Copolymers

The most prominent application of this compound and its di-brominated derivatives in materials science is as a monomer for the synthesis of functional conjugated polymers. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the efficient formation of carbon-carbon bonds, enabling the creation of alternating copolymers with precisely controlled structures.

In this context, the 2,1,3-benzoxadiazole (BO) unit typically functions as an electron-acceptor (A) moiety due to its electron-deficient nature. qut.edu.au When copolymerized with electron-donating (D) monomers, such as fluorene, carbazole, or benzodithiophene derivatives, the resulting D-A copolymers exhibit unique optoelectronic properties. acs.orgresearchgate.net This donor-acceptor architecture leads to a significant intramolecular charge transfer (ICT) character, which has profound effects on the polymer's properties:

Tunable Emissions: By carefully selecting the donor unit to pair with the benzoxadiazole acceptor, the emission color of the resulting polymer can be tuned across the visible spectrum, from blue and green to yellow and red. qut.edu.aumdpi.com

Enhanced Charge Transport: The well-defined D-A structure can facilitate charge separation and transport, making these materials suitable for applications in organic electronics.

A common strategy involves using 4,7-dibromo-2,1,3-benzoxadiazole as the acceptor monomer. For example, it has been copolymerized with indenofluorene-bisboronic ester via Suzuki coupling to produce the polymer PIFL-BO. qut.edu.au This polymer demonstrated different photophysical properties compared to its benzothiadiazole (BT) analogue, PIFL-BT, highlighting how the heteroatom in the acceptor unit (oxygen vs. sulfur) can fine-tune the material's characteristics. The higher electronegativity of the oxygen atom in the benzoxadiazole unit generally leads to deeper HOMO and LUMO energy levels compared to the sulfur-containing counterpart. qut.edu.au

These functional polymers are actively researched for a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): The tunable and often high-efficiency fluorescence of these copolymers makes them excellent candidates for the emissive layer in OLED devices. researchgate.netmdpi.com

Polymer Solar Cells (PSCs): The low band gaps allow for broader absorption of the solar spectrum, and the D-A interface promotes charge separation, which are critical features for active layer materials in PSCs. acs.orgresearchgate.net

Fluorescent Sensors: The sensitivity of the ICT state to the local environment can be exploited for chemical sensing applications.

The table below summarizes the properties of representative functional copolymers incorporating the 2,1,3-benzoxadiazole unit, synthesized via reactions involving brominated precursors.

| Polymer Name | Donor Monomer | Acceptor Monomer | Mn ( g/mol ) | HOMO (eV) | LUMO (eV) | Emission Color | Ref |

| PIFL-BO | Indenofluorene | 4,7-dibromobenzo[c] Current time information in Bangalore, IN.acs.orgresearchgate.netoxadiazole | 3-16 DP | -5.41 | -3.67 | Yellow | qut.edu.au |

| PFBO | Fluorene | 4,7-dibromo-2,1,3-benzoxadiazole | 3800 | N/A | N/A | N/A | researchgate.net |

| PBDT-DTBX | Benzodithiophene | 5,6-Bis(decyloxy)-4,7-dibromobenzooxadiazole | 11200 | -5.25 | -3.52 | N/A | acs.org |

| PCz-DTBX | Carbazole | 5,6-Bis(decyloxy)-4,7-dibromobenzooxadiazole | 10600 | -5.48 | -3.75 | N/A | acs.org |

| DP: Degree of Polymerization as determined by MALDI-TOF |

Biological and Biomedical Research Applications of 5 Bromo 2,1,3 Benzoxadiazole Derivatives

Design and Synthesis of Biologically Active Benzoxadiazole Analogues

The versatility of the benzoxadiazole core allows for structural modifications to develop new therapeutic agents. The introduction of a bromine atom at the 5-position, creating 5-Bromo-2,1,3-benzoxadiazole, is a key synthetic step for creating derivatives with potential biological activities, including use as enzyme inhibitors. evitachem.com The synthesis of these analogues often involves modular approaches, allowing for systematic variation of different parts of the molecule to optimize biological activity. researchgate.net

The rise of multidrug-resistant tuberculosis has necessitated the search for new and effective antimycobacterial agents. Benzoxadiazole derivatives have emerged as a promising framework for developing such drugs. researchgate.netresearchgate.net Building on previous work, researchers have synthesized series of benzoxadiazole-based amino acid hydrazides. researchgate.net

In one study, thirty-two amino acid hydrazide derivatives of benzoxadiazole were synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net The modular synthesis allowed for variations in both the aryl hydrazine (B178648) and amino acid components. Several of these analogues showed significant inhibitory activity against not only the wild-type but also isoniazid-resistant and multidrug-resistant mycobacterial strains. researchgate.net These findings highlight that strategic manipulation of the amino acid hydrazide moieties can lead to potent compounds with improved activity against drug-resistant tuberculosis strains. researchgate.net

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. evitachem.com Derivatives of this compound are being investigated as potential inhibitors of various enzymes. While much of the detailed research has been on structurally similar compounds like benzimidazoles, the potential for benzoxadiazoles is recognized. For instance, a patent application lists this compound in the context of α-glucosidase inhibitors, suggesting its potential in this area. google.com

In a study focused on the related 5-bromo-2-aryl benzimidazole (B57391) derivatives, compounds were screened for urease inhibitory activity. nih.gov This screening led to the identification of several potent inhibitors, with some derivatives showing greater potency than the standard inhibitor, thiourea. nih.gov The most active compound, a benzimidazole derivative, had an IC₅₀ value of 8.15 ± 0.03 μM. nih.gov These findings on related heterocyclic systems suggest that the 5-bromo-substituted core is a valuable pharmacophore for designing enzyme inhibitors, warranting further investigation into this compound analogues for similar activities.

Table 1: Urease Inhibitory Activity of Selected 5-Bromo-2-aryl Benzimidazole Derivatives This table presents data for structurally related benzimidazole compounds to illustrate the potential of the 5-bromo substitution pattern.

| Compound | IC₅₀ (μM) vs. Urease |

|---|---|

| Derivative 7 | 12.07 ± 0.05 |

| Derivative 8 | 10.57 ± 0.12 |

| Derivative 11 | 13.76 ± 0.02 |

| Derivative 14 | 15.70 ± 0.12 |

| Derivative 22 | 8.15 ± 0.03 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Source: Bioorganic Chemistry, 2017. nih.gov

Benzoxadiazole derivatives have shown potential as both antitumor and antiviral agents. rsc.org The core structure is considered a valuable foundation for developing next-generation anticancer therapeutics. researchgate.net Research into related bromo-substituted heterocyclic compounds has demonstrated significant antitumor potential. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity, with some compounds showing broad-spectrum potency greater than the established drug Sunitinib. semanticscholar.org

Specifically for benzoxadiazoles, 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as promising anticancer agents. researchgate.net In the realm of antiviral research, benzoxadiazole moieties have been incorporated into structures with clinical applications. rsc.org While extensive research has been conducted on related benzotriazole (B28993) and benzothiazole (B30560) derivatives for antiviral properties mdpi.comnih.govopenmedicinalchemistryjournal.com, the benzoxadiazole scaffold remains an area of interest for developing new antiviral drugs.

Development as Potential Inhibitors of Enzymes (e.g., α-glucosidase, urease)

Bioconjugation Strategies for Peptide and Protein Labeling

Beyond their therapeutic potential, benzoxadiazole derivatives are widely used as fluorescent tags for biomolecules. rsc.orgrsc.org Their application in bioconjugation, the process of linking molecules to introduce new functionalities, is a key area of research.

Cysteine, with its highly nucleophilic thiol group, is a prime target for selective modification in peptides and proteins. rsc.org A mild, high-yield, and chemoselective method has been developed for the S-alkylation of cysteine-containing peptides using halogenated 2,1,3-benzoxadiazole (benzofurazan) derivatives, including this compound. rsc.orgrsc.orgresearchgate.net

A key innovation in this strategy is the use of activated molecular sieves as a catalyst. rsc.orgrsc.org This approach promotes the nucleophilic substitution reaction at the thiol group under very mild conditions—at room temperature and without the need for an added base. rsc.orgresearchgate.net This method has proven to be highly specific for the cysteine residue, even in the presence of other nucleophilic amino acids like lysine. rsc.org

One study directly compared two strategies for conjugating 5-bromo-benzofurazan to a cysteine-containing peptide. rsc.org Strategy A, which used the base DIPEA, resulted in a 0% yield. In contrast, Strategy B, which employed activated molecular sieves, successfully produced the desired S-alkylated product, demonstrating the efficacy of this catalytic method. rsc.org A similar reaction using this molecular sieve strategy yielded the final product in a 49% yield after purification. rsc.org

Table 2: Comparison of S-Alkylation Strategies for Benzofurazan Derivatives

| Reagent | Peptide | Strategy | Conditions | Yield |

|---|---|---|---|---|

| 5-bromo-benzofurazan | AcGly(d)TrpCysHisValAlaNH₂ | A | DIPEA, rt, 12h | 0% |

| 5-bromo-benzofurazan | AcCys(d)GlyMetValAlaNH₂ | B | Molecular Sieves, rt, 12h | 49% |

Source: Catalysis Science & Technology, 2020. rsc.org

Mechanistic Studies of Biological Activity

Understanding the mechanism of action is crucial for the development of new drugs. For benzoxadiazole derivatives, several mechanisms have been proposed based on their observed biological effects.

In anticancer applications, research on related benzothiadiazoles suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the disruption of cellular signaling pathways and the induction of oxidative stress. More specifically, studies on 7-nitro-2,1,3-benzoxadiazole derivatives indicate that they trigger apoptosis primarily through a reactive oxygen species (ROS)-independent activation of the JNK-mediated pathway. researchgate.net

The antimicrobial activity of related sulfur analogues, benzothiadiazoles, is thought to stem from their ability to interact with and disrupt microbial cell membranes, thereby inhibiting growth. The potent biological and electronic properties of the benzoxadiazole/benzothiadiazole core are often attributed to its electron-withdrawing nature, which is enhanced by substituents like the bromine atom. This property is fundamental to its function in various biological and chemical processes.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a primary target for the development of novel anticancer agents. Derivatives of benzoxadiazole and similar heterocyclic compounds have been shown to trigger apoptosis in cancer cells through various molecular pathways.

Research into related heterocyclic structures, such as benzothiazole derivatives, provides insight into potential mechanisms for benzoxadiazoles. Antitumor agents typically induce apoptosis through two main routes: the intrinsic (mitochondria-mediated) pathway and the extrinsic (death receptor-mediated) pathway. frontiersin.org Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. frontiersin.org

Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad, Bim). frontiersin.org The balance between these proteins determines the integrity of the mitochondrial outer membrane.

Studies on novel benzothiazole derivatives have demonstrated that they can induce apoptosis by disrupting this balance. frontiersin.org These compounds have been shown to:

Downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. frontiersin.org

Upregulate the expression of pro-apoptotic proteins such as Bax and Bad. frontiersin.org

This shift leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and effector caspase-3. frontiersin.org For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells specifically through this mitochondrial pathway. frontiersin.org Similarly, certain benzoxadiazole derivatives have been noted to mediate apoptosis through the activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP). vulcanchem.com

Extrinsic (Death Receptor) Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates the effector caspases. frontiersin.org While the mitochondrial pathway appears to be the primary mechanism for many related heterocyclic compounds, the involvement of the extrinsic pathway cannot be discounted and may be activated by certain derivatives.

The table below summarizes the key proteins involved in the apoptosis pathways targeted by benzoxadiazole-related compounds.

| Pathway | Key Protein Targets | Effect of Compound Binding |

| Intrinsic Pathway | Bcl-2, Bcl-xL (Anti-apoptotic) | Downregulation of protein expression, promoting apoptosis. frontiersin.org |

| Bax, Bad, Bim (Pro-apoptotic) | Upregulation of protein expression, initiating mitochondrial permeabilization. frontiersin.org | |

| Caspase-9, Caspase-3 (Executioner Caspases) | Activation through cleavage, leading to the execution of apoptosis. frontiersin.orgvulcanchem.com | |

| Extrinsic Pathway | Death Receptors (e.g., Fas, TNFR1) | Ligation leads to activation of Caspase-8. frontiersin.org |

| Caspase-8 (Initiator Caspase) | Activation initiates the downstream caspase cascade. frontiersin.org |

Pharmacological Profiling and Structure-Activity Relationships (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzoxadiazole and its analogs, SAR analyses have provided valuable insights into how chemical modifications influence their biological activity.

Computational and experimental studies on 2,1,3-benzoxadiazole derivatives have been used to determine their chemical reactivity and drug-likeness for potential anticancer applications. researchgate.net Techniques like Density Functional Theory (DFT) and the analysis of molecular electrostatic potential surfaces help identify the most active centers in a molecule for chemical reactions. researchgate.net

For the broader class of benzimidazole derivatives, which share structural similarities with benzoxadiazoles, SAR studies have shown that substitutions at specific positions on the heterocyclic nucleus significantly affect their anti-inflammatory activity. mdpi.com For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to be critical. mdpi.com The introduction of different functional groups can modulate interactions with biological targets such as enzymes and receptors. mdpi.com

Key findings from SAR studies on related heterocyclic compounds include:

Substitution Position: The position of substituents on the benzoxadiazole ring is critical. The electronic properties conferred by substituents like bromine at the 5-position can enhance biological interactions.

Linker Moiety: In derivatives where the benzoxadiazole ring is connected to another pharmacophore, the nature of the linker is essential. For instance, a thioacetamide (B46855) linker was found to be crucial for the anti-inflammatory activity of a benzimidazole-oxadiazole compound. mdpi.com

Terminal Groups: The nature of the terminal group significantly impacts activity. In one study of benzimidazole derivatives, substituting a phenyl ring with a hydroxyl group led to a decrease in activity. mdpi.com

The following table details representative SAR findings for benzoxadiazole and related heterocyclic derivatives.

| Compound Class | Scaffold Position/Modification | Observed Impact on Biological Activity |

| Benzimidazole Derivatives | Substitution at N1, C2, C5, C6 positions | Greatly influences anti-inflammatory activity. mdpi.com |

| Benzimidazole-Oxadiazole Hybrid | Thioacetamide linker | Essential for anti-inflammatory activity. mdpi.com |

| Benzimidazole-Oxadiazole Hybrid | Hydroxy substitution on terminal phenyl ring | Reduced anti-inflammatory activity. mdpi.com |

| 2-Phenyl-substituted Benzimidazoles | Substitution of –CH₃ or –NO₂ at C5 | Showed moderate inhibition of COX and 5-lipoxygenase enzymes. mdpi.com |

Prodrug Design and Targeted Drug Delivery Systems Utilizing Benzoxadiazole Scaffolds

Modern drug development often utilizes prodrug strategies and targeted delivery systems to enhance therapeutic efficacy and overcome limitations like poor solubility, stability, or non-specific toxicity. ijnrd.orgcentralasianstudies.org

Prodrug Design: A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. ijnrd.orgcentralasianstudies.org This approach can improve the pharmacokinetic and pharmacodynamic properties of a parent drug. centralasianstudies.org Prodrug design involves modifying the active drug's chemical structure, often by adding a "promoiety" that is cleaved by specific enzymes or under certain physiological conditions. ijnrd.orgijrpr.com

While specific examples of this compound being used as a promoiety in a prodrug are not extensively documented in the provided results, the benzoxadiazole scaffold itself has properties that make it suitable for inclusion in drug design. For example, fluorogenic probes based on the benzoxadiazole structure have been used in assays to identify potent enzyme inhibitors, highlighting the scaffold's ability to interact with biological systems. preprints.org

Targeted Drug Delivery with Scaffolds: Scaffolds are biomaterials, often made from natural or synthetic polymers, designed to deliver drugs, genes, or cells to a specific site in the body. nih.govchemisgroup.us These three-dimensional porous matrices can provide sustained, controlled release of a therapeutic agent, maintaining its concentration at the target site while minimizing systemic exposure. chemisgroup.usnih.gov

The benzoxadiazole moiety can be incorporated into these systems. For instance, its fluorescent properties could be exploited for theranostic applications, where the scaffold not only delivers a drug but also allows for imaging and monitoring of the delivery process. Tissue engineering seeks to create synthetic scaffolds that can incorporate drugs and growth factors to induce tissue regeneration. nih.gov The unique chemical properties of benzoxadiazole derivatives could be leveraged in the design of "smart" scaffolds that release their payload in response to specific biological cues present in diseased tissue. researchgate.net

The table below outlines strategies for advanced drug delivery that could incorporate benzoxadiazole scaffolds.

| Delivery Strategy | Description | Potential Role of Benzoxadiazole Scaffold |

| Prodrug Approach | Chemical modification of a drug to an inactive form (prodrug) that is activated in vivo. ijnrd.orgcentralasianstudies.org | Could be part of a promoiety designed for targeted enzymatic cleavage or used as the core of a new bioactive agent. |

| Enzyme-Targeted Prodrugs | Prodrugs activated by specific enzymes that are overexpressed in target tissues, such as tumors. ijnrd.org | Benzoxadiazole derivatives can be designed to be substrates for specific enzymes, enabling site-specific drug release. preprints.org |

| Scaffold-Based Delivery | Use of porous, three-dimensional biomaterials (scaffolds) to provide structural support and controlled release of therapeutic agents. nih.govchemisgroup.us | Incorporation into the scaffold material to act as a drug itself, a fluorescent tag for imaging, or a trigger for drug release. |

| Stimuli-Responsive Systems | Delivery systems designed to release their payload in response to specific internal or external stimuli (e.g., pH, enzymes, light). ijnrd.org | The electrochemical properties of the benzoxadiazole ring could be used to design scaffolds sensitive to the local redox environment. |